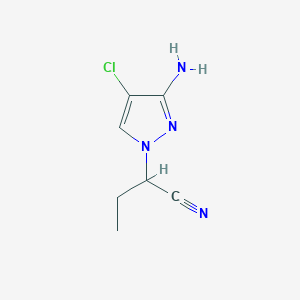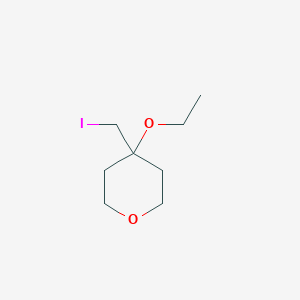
4-Ethoxy-4-(iodomethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-4-(iodomethyl)oxane is an organic compound with the molecular formula C₈H₁₅IO₂ and a molecular weight of 270.11 g/mol . This compound is characterized by an oxane ring substituted with an ethoxy group and an iodomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-(iodomethyl)oxane typically involves the reaction of oxane derivatives with ethoxy and iodomethyl substituents. One common method is the iodination of 4-ethoxyoxane using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of ethoxy-substituted oxane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxane derivatives, which can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
4-Ethoxy-4-(iodomethyl)oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various chemical transformations. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ethoxy group provides stability and solubility to the compound, enhancing its reactivity in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-4-(iodomethyl)oxane
- 4-Ethoxy-4-(bromomethyl)oxane
- 4-Ethoxy-4-(chloromethyl)oxane
Uniqueness
4-Ethoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine or chlorine analogs. The ethoxy group also contributes to its unique chemical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H15IO2 |
|---|---|
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
4-ethoxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C8H15IO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7H2,1H3 |
Clave InChI |
PPIDHZBIEHQJKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCOCC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


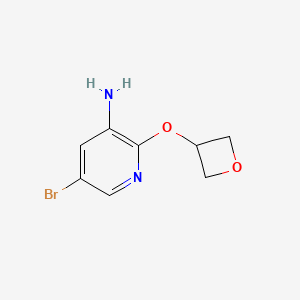
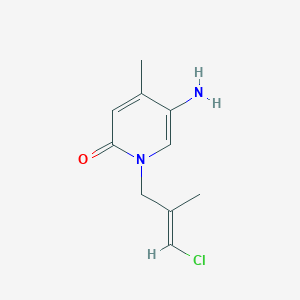
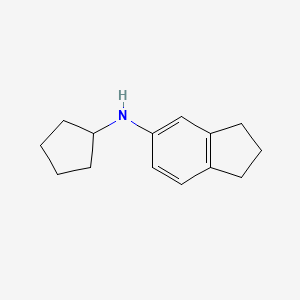
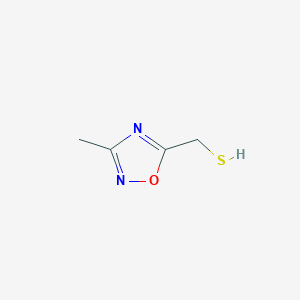

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)

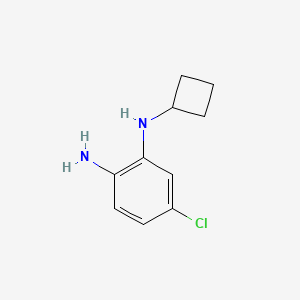
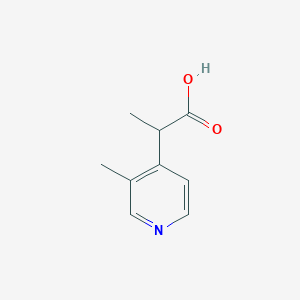
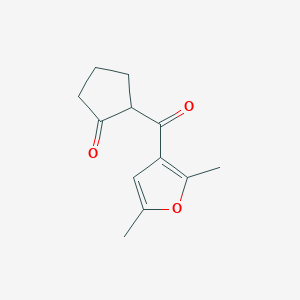
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
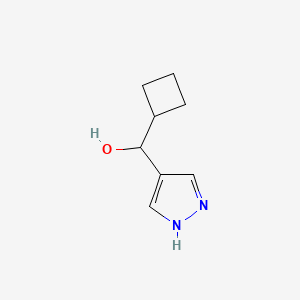
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
